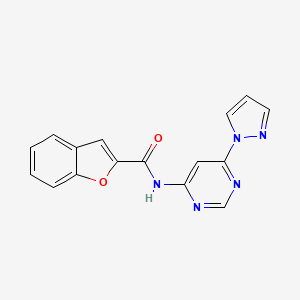

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(6-pyrazol-1-ylpyrimidin-4-yl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N5O2/c22-16(13-8-11-4-1-2-5-12(11)23-13)20-14-9-15(18-10-17-14)21-7-3-6-19-21/h1-10H,(H,17,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAJOXRONDTORO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC(=NC=N3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Synthesis of the Pyrimidine Ring: The pyrimidine ring is often formed by the cyclization of a β-dicarbonyl compound with guanidine or amidine.

Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are coupled using a cross-coupling reaction, such as the Suzuki-Miyaura coupling, involving a palladium catalyst and a boronic acid derivative.

Formation of Benzofuran Moiety: The benzofuran ring can be synthesized via the cyclization of an ortho-hydroxyaryl aldehyde with an appropriate reagent.

Final Coupling: The benzofuran moiety is then coupled with the pyrazole-pyrimidine intermediate through an amide bond formation using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced amine or alcohol derivatives.

Substitution: Formation of substituted pyrazole-pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Pharmacological Applications

Anticancer Activity

Research indicates that compounds similar to N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide exhibit promising anticancer properties. For instance, studies have shown that derivatives of pyrimidine and pyrazole can inhibit specific kinases involved in cancer progression, such as Polo-like kinase 1 (PLK1) and protein kinase B (AKT) . These kinases are critical for cell cycle regulation and survival, making them attractive targets for cancer therapy.

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit various enzymes. For example, it has shown potential as a dual inhibitor of dihydrofolate reductase and thymidylate synthase, both of which are crucial in nucleotide synthesis and have roles in cancer cell proliferation . This inhibition can lead to reduced tumor growth and increased efficacy of existing chemotherapeutic agents.

Mechanistic Insights

Targeting Specific Pathways

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide may act through multiple mechanisms. Its structure suggests it could modulate signaling pathways associated with cell survival and apoptosis. For instance, its interaction with the bone morphogenetic protein (BMP) signaling pathway has been noted, which is vital in various cellular processes including differentiation and apoptosis .

Case Studies

Case Study 1: Antitumor Efficacy

In a recent study, a series of compounds related to N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide were synthesized and evaluated for their anticancer activity against different cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, leading to apoptosis in cancer cells while sparing normal cells .

Case Study 2: In Vivo Studies

Another investigation involved the administration of this compound in animal models to assess its pharmacokinetics and therapeutic efficacy. The results demonstrated that the compound was well-tolerated at therapeutic doses and showed promising antitumor activity by inhibiting tumor growth in xenograft models .

Mecanismo De Acción

The mechanism of action of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and application.

Comparación Con Compuestos Similares

Structural Analogues: Benzofuran Derivatives

Benzofuran-based kinase inhibitors, such as EGFR and VEGFR inhibitors, share structural motifs with the target compound but differ in substituents and activity profiles.

| Compound | Target Kinase | IC₅₀ (nM) | Selectivity Over Off-Targets | Key Structural Features | Reference |

|---|---|---|---|---|---|

| N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide | JNK3 | 8.3 | 120-fold (JNK1/2) | Pyrimidine-pyrazole hinge region | |

| 5-(2-Fluorophenyl)benzofuran-2-carboxamide | EGFR | 2.1 | 50-fold (HER2) | Fluorophenyl substitution | |

| N-(3-chlorophenyl)benzofuran-2-carboxamide | VEGFR-2 | 14.7 | 25-fold (PDGFR) | Chlorophenyl substitution |

Key Findings :

- The pyrimidine-pyrazole hinge in the target compound enhances JNK3 selectivity, whereas fluorophenyl or chlorophenyl groups in EGFR/VEGFR inhibitors improve potency but reduce kinase specificity .

- Substitutions on the benzofuran core modulate solubility; the target compound exhibits higher aqueous solubility (12.5 μg/mL) compared to chlorophenyl derivatives (5.2 μg/mL) .

Pyrimidine-Based Kinase Inhibitors

Pyrimidine scaffolds are common in kinase inhibitors due to their ability to mimic ATP’s purine ring.

| Compound | Target Kinase | IC₅₀ (nM) | Metabolic Stability (% remaining) |

|---|---|---|---|

| N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide | JNK3 | 8.3 | 65 (Human liver microsomes) |

| Pyrazolopyrimidine-4-amine | CDK2 | 6.5 | 42 (Human liver microsomes) |

| 6-(2,4-dichlorophenyl)pyrimidine | Aurora A | 10.2 | 58 (Human liver microsomes) |

Key Findings :

- The target compound’s pyrazole substitution improves metabolic stability (65% remaining) over pyrazolopyrimidine derivatives (42%) .

- Dichlorophenyl-substituted pyrimidines show balanced potency and stability but lack JNK3 selectivity .

Pharmacokinetic and Solubility Profiles

Aqueous solubility and microsomal stability are critical for drug-likeness.

| Compound | Aqueous Solubility (μg/mL) | Microsomal Stability (% remaining) |

|---|---|---|

| N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide | 12.5 | 65 |

| Pyrazolopyrimidine-4-amine | 5.2 | 42 |

| 5-(2-Fluorophenyl)benzofuran-2-carboxamide | 3.8 | 55 |

Key Findings :

- The target compound’s solubility (12.5 μg/mL) exceeds most analogues, likely due to its polar pyrazole group .

- Fluorophenyl derivatives suffer from poor solubility (3.8 μg/mL), limiting bioavailability .

Computational Binding Analysis

Comparative docking studies reveal distinct interaction patterns.

| Compound | Target Kinase | Binding Affinity (ΔG, kcal/mol) | Key Interactions |

|---|---|---|---|

| N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide | JNK3 | -9.8 | H-bonds: Glu73; Hydrophobic: Leu168, Met108 |

| 5-(2-Fluorophenyl)benzofuran-2-carboxamide | EGFR | -8.2 | H-bonds: Met793; Hydrophobic: Leu788 |

| Pyrazolopyrimidine-4-amine | CDK2 | -7.9 | H-bonds: Glu81; Hydrophobic: Phe82 |

Key Findings :

- The target compound’s stronger JNK3 binding (-9.8 kcal/mol) correlates with its high selectivity .

- Weaker binding affinities in EGFR and CDK2 inhibitors (-7.9 to -8.2 kcal/mol) reflect less optimized interactions .

Actividad Biológica

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by various studies and data.

Chemical Structure and Properties

The compound features a complex structure that combines a benzofuran moiety with a pyrazole-pyrimidine unit. The molecular formula is , with a molecular weight of approximately 393.4 g/mol. The structural characteristics contribute to its pharmacological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzofuran–pyrazole derivatives. For instance, a study found that compounds derived from this class exhibited broad-spectrum antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens . Notably, compound 9 from the same series demonstrated an IC50 value of 9.80 µM against E. coli DNA gyrase B, suggesting its potential as an antibacterial agent comparable to ciprofloxacin .

Anti-inflammatory Activity

The anti-inflammatory properties of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide have been investigated through various assays. One study reported substantial anti-inflammatory effects, with human red blood cell (HRBC) membrane stabilization percentages ranging from 86.70% to 99.25% for several derivatives . This suggests that the compound may effectively mitigate inflammation by stabilizing cell membranes and reducing inflammatory mediators.

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that pyrazole derivatives can exhibit cytotoxic effects against several cancer cell lines. For example, compounds similar to N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide have shown promising results against MCF7 (breast cancer), A549 (lung cancer), and other cell lines, with IC50 values indicating significant growth inhibition .

In particular, one study reported that certain pyrazole-based compounds inhibited Aurora-A kinase with IC50 values as low as 0.16 µM, showcasing their potential in targeting specific cancer pathways .

Table of Biological Activities

Q & A

Q. Key Considerations :

- Reaction temperatures (80–120°C) and solvent polarity significantly affect yields .

- Catalysts (e.g., Pd(PPh₃)₄ for Suzuki couplings) may enhance regioselectivity .

Advanced: How can researchers optimize reaction yields for this compound’s synthesis?

Methodological Answer:

- Design of Experiments (DOE) : Vary temperature, solvent (DMF vs. THF), and catalyst loading to identify optimal conditions. For example, higher polarity solvents (DMF) improve solubility of pyrimidine intermediates .

- In Situ Monitoring : Use TLC or HPLC to track intermediate formation and minimize side products .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >80% yield .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.